N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a tetrazole ring linked via a sulfanyl group to an acetamide backbone. The 3,4-difluorophenyl substituent on the acetamide nitrogen and the phenyl-substituted tetrazole moiety define its structural uniqueness.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5OS/c16-12-7-6-10(8-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZNEUBNXALYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of a thiol with an acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to serve as a potential lead compound for drug development due to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of tetrazoles can inhibit the growth of various bacterial and fungal strains. For instance, the compound has been evaluated for its efficacy against strains such as Candida albicans and Staphylococcus aureus .
Anticancer Properties
Tetrazole derivatives are also investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have shown promising results in inducing apoptosis in cancer cell lines .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, targeting specific pathways involved in disease processes. The tetrazole moiety is known to interact with active sites on enzymes, thereby modulating their activity. This property is particularly valuable in designing inhibitors for enzymes overexpressed in certain cancers or infections.
Synthetic Routes
The synthesis of N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through a reaction involving sodium azide and nitriles.
- Coupling Reaction : The sulfanyl group is introduced via a coupling reaction with appropriate thiol derivatives.
- Final Acetamide Formation : The acetamide group is added to complete the synthesis.
These synthetic strategies allow for the modification of the compound to enhance its biological activity or reduce toxicity .
Case Study 1: Antimicrobial Efficacy
A study published in the South African Journal of Chemistry highlighted the synthesis of various tetrazole derivatives and their antimicrobial activities against ATCC strains. The findings suggested that modifications to the tetrazole structure could significantly enhance antimicrobial potency .
Case Study 2: Anticancer Activity
Research conducted on a series of tetrazole derivatives indicated that certain substitutions at the phenyl ring improved their ability to induce apoptosis in cancer cells. The study provided insights into structure-activity relationships that could guide future drug design efforts .
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares a common scaffold with other sulfanyl-acetamide derivatives but differs in substituent patterns. Key comparisons include:
Biological Activity
N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 347.07 g/mol. The presence of both difluorophenyl and tetrazole moieties suggests a complex interaction profile with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the tetrazole ring through the cyclization of appropriate precursors. One efficient method reported involves a one-pot multi-component condensation reaction that yields high purity and yield of the desired tetrazole derivatives .
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, tetrazole compounds have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans with minimum inhibitory concentration (MIC) values often in the low µg/mL range .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0156 | Candida albicans |
| Compound B | 0.125 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Activity
Recent studies have also pointed towards the anticancer potential of tetrazole derivatives. In vitro assays have demonstrated that some derivatives can inhibit cell proliferation in various cancer cell lines, such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) cells. The cytotoxicity was evaluated using MTT assays, revealing promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Modifications in the phenyl or fluorinated groups can significantly affect the compound's potency and selectivity towards specific targets. For instance, substituents on the phenyl ring can enhance lipophilicity, improving membrane permeability and bioavailability .
Case Studies
Several studies have documented the biological activities of related compounds:
- Antifungal Activity : A study showed that a related tetrazole compound exhibited antifungal activity with an MIC value significantly lower than that of established antifungal agents like fluconazole .
- Antibacterial Screening : Another research highlighted a series of tetrazole derivatives with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the recommended synthetic routes for preparing N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A typical synthesis involves coupling a tetrazole-thiol derivative with a halogenated acetamide precursor under reflux conditions. For example, equimolar ratios of 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide and a substituted oxazolone can be refluxed in pyridine with Zeolite (Y-H) as a catalyst at 150°C for 5 hours . Post-reaction, the product is purified via recrystallization from ethanol. Optimization may involve adjusting catalyst loading (e.g., 0.01 M Zeolite), solvent polarity, or reaction time. Monitoring by TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- IR Spectroscopy : The thioether (C–S) stretch appears near 650–700 cm⁻¹, while the acetamide carbonyl (C=O) is observed at ~1650–1680 cm⁻¹.
- ¹H NMR : The difluorophenyl protons resonate as multiplets in the δ 6.8–7.5 ppm range, and the tetrazole aromatic protons appear as a singlet near δ 8.0–8.5 ppm.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as cleavage at the sulfanyl-acetamide bond .
Q. How can researchers initially evaluate the biological activity of this compound, and what assays are suitable?
- Methodological Answer : Preliminary screening should focus on enzyme inhibition assays (e.g., α-glucosidase, lipoxygenase) using spectrophotometric methods. For instance:
- Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm for conjugated diene formation .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can structural modifications of the difluorophenyl or tetrazole moieties influence bioactivity, and what computational tools support SAR studies?
- Methodological Answer : Systematic substitution (e.g., replacing fluorine with chlorine or altering phenyl ring substituents) can enhance potency. Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to target enzymes like α-glucosidase. For example, bulkier substituents on the tetrazole may improve hydrophobic interactions in the enzyme’s active site . QSAR models using descriptors like logP and polar surface area further rationalize activity trends.
Q. What strategies resolve contradictions in biological data, such as varying IC₅₀ values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, enzyme source) or compound purity. Validate results by:
- Repeating assays with standardized protocols (e.g., uniform buffer systems).
- Cross-checking purity via HPLC (>95%) and elemental analysis.
- Comparing data with structurally analogous compounds (e.g., N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide, which showed consistent LOX inhibition ).
Q. How can X-ray crystallography refine the compound’s 3D structure, and what software is recommended for data analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Use SHELXL for structure refinement . For example, the tetrazole ring’s planarity and dihedral angles relative to the acetamide group can be quantified. Disorder in fluorine positions may require constraints during refinement.
Q. What advanced synthetic strategies improve yield or enantiomeric purity for derivatives of this compound?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in tetrazole formation.
- Flow Chemistry : Continuous flow systems reduce side reactions and improve heat transfer during exothermic steps like thioether formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
